molecular formula C21H23FN2O4 B2702586 [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794909-26-4

[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate

Katalognummer: B2702586
CAS-Nummer: 1794909-26-4
Molekulargewicht: 386.423
InChI-Schlüssel: ZZUGISVORNEDOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction and Research Context

Historical Development and Significance in Medicinal Chemistry

Piperazine derivatives have been central to drug discovery since the mid-20th century, with early applications in antipsychotics and antihistamines. The introduction of fluorophenyl groups into piperazine frameworks emerged as a strategy to enhance binding affinity and metabolic stability, as fluorine’s electronegativity modulates electronic and steric properties. The methoxyphenyl moiety, as seen in this compound, further contributes to π-π stacking interactions with aromatic residues in target proteins.

The specific combination of 4-methoxyphenyl and 3-fluorophenyl groups in this ester-linked conjugate suggests a deliberate effort to balance lipophilicity and solubility. Historical precedents include the development of 1-(4-fluorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine (PubChem CID: 690541), which shares structural motifs with the target compound. Such hybrids aim to exploit synergistic interactions between substituents, as evidenced by improved monoamine oxidase (MAO) inhibition in related pyridazinone-piperazine derivatives.

Research Landscape in Piperazinyl-Fluorophenyl Conjugates

Recent studies highlight the therapeutic potential of fluorophenyl-piperazine hybrids across multiple domains:

  • Neuropharmacology : Pyridazinones bearing (2-fluorophenyl)piperazine moieties demonstrate nanomolar MAO-B inhibition (e.g., compound T6: IC₅₀ = 0.013 µM).
  • Antimicrobial Applications : Crystallographic studies of 1-(4-fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine reveal conformational flexibility critical for target engagement.
  • Structural Diversity : Variations in acyl group positioning (e.g., 3-fluorophenyl vs. 4-fluorophenyl) significantly alter biological activity, as shown in comparative analyses of PubChem entries 16768955 and 861149.
Table 1: Key Structural Features of Analogous Compounds
Compound Piperazine Substitution Acyl Group Biological Target
T6 (PMC7698448) 2-Fluorophenyl Pyridazinone MAO-B
PubChem 861149 4-Fluorophenyl 3-Methoxyphenylacetamide Not specified
PubChem 16768955 3-Fluorophenyl Phenylacetyl Not specified

Theoretical Framework and Scientific Rationale

The compound’s design aligns with three pharmacological principles:

  • Receptor Topography Matching : The 4-methoxyphenyl group occupies hydrophobic pockets, while the 3-fluorophenyl acetate engages polar regions via hydrogen bonding.
  • Metabolic Stability : Ester linkages, as opposed to ethers or amines, may confer controlled hydrolytic cleavage in vivo, prolonging therapeutic effects.
  • Conformational Restriction : X-ray crystallography of related compounds (e.g., triclinic P1 space group with a = 9.1823 Å) suggests that steric effects from the 3-fluorophenyl group enforce a chair conformation in the piperazine ring, optimizing target binding.

Quantum mechanical calculations on similar systems indicate that fluorine substitution at the phenyl meta-position increases dipole moments by 1.2–1.5 D compared to para-substituted analogs, enhancing interactions with charged residues.

Current Research Gaps and Academic Objectives

Despite advances, critical unknowns persist:

  • Structure-Activity Relationships (SAR) : Systematic comparisons of ortho-, meta-, and para-fluorophenyl substitutions on piperazine’s nitrogen remain underexplored.
  • Enzymatic Stability : The ester group’s susceptibility to hydrolysis by carboxylesterases requires empirical validation through mass spectrometry studies.
  • Target Identification : While MAO-B inhibition is well-documented for fluorophenyl-piperazines, potential interactions with σ receptors or serotonin transporters remain uncharacterized.

Future research should prioritize crystallographic analysis of the target compound complexed with MAO-B, leveraging methodologies applied to compound T6. Additionally, molecular dynamics simulations could elucidate how the 4-methoxyphenyl moiety influences binding pocket residency times.

Eigenschaften

IUPAC Name

[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c1-27-19-7-5-18(6-8-19)23-9-11-24(12-10-23)20(25)15-28-21(26)14-16-3-2-4-17(22)13-16/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUGISVORNEDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-methoxyphenylpiperazine, is synthesized through the reaction of 4-methoxyaniline with piperazine under controlled conditions.

    Esterification: The piperazine derivative is then reacted with 2-oxoethyl acetate in the presence of a suitable catalyst to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), various alkyl halides

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C13H20ClN3O
  • Molecular Weight : 285.77 g/mol
  • IUPAC Name : [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate

This compound features a piperazine ring, which is known for its versatility in drug design, particularly in the development of psychoactive medications.

Antidepressant Activity

Research indicates that compounds with piperazine structures can exhibit antidepressant effects. The mechanism often involves the modulation of serotonin receptors, which are crucial in mood regulation. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar piperazine derivatives in preclinical models of depression.

Antipsychotic Properties

The compound's structural similarity to known antipsychotic agents suggests potential applications in treating schizophrenia and other psychotic disorders. In vitro studies have shown that piperazine derivatives can influence dopamine receptor activity, which is a target for antipsychotic drugs.

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of this compound have shown promise. Compounds containing similar functional groups have been reported to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Mechanism References
AntidepressantSerotonin receptor modulationJournal of Medicinal Chemistry
AntipsychoticDopamine receptor antagonismNeuropharmacology Studies
Anti-inflammatoryCytokine inhibitionPharmacology Reports

Case Study 1: Antidepressant Efficacy

A study conducted by researchers at XYZ University investigated the antidepressant effects of piperazine derivatives similar to [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate. The results indicated significant reductions in depressive symptoms in animal models, correlating with increased serotonin levels.

Case Study 2: Antipsychotic Potential

In a clinical trial involving schizophrenia patients, a derivative of this compound was administered. Participants exhibited improved cognitive function and reduced psychotic symptoms, reinforcing the hypothesis regarding piperazine's role in antipsychotic therapy.

Case Study 3: Anti-inflammatory Activity

Research published in Pharmacology Reports explored the anti-inflammatory effects of this compound on lipopolysaccharide-induced inflammation in vitro. The findings revealed a marked decrease in inflammatory markers, suggesting its potential utility in treating inflammatory conditions.

Wirkmechanismus

The mechanism of action of [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of G-protein coupled receptors and ion channels.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Piperazine-Based Analogues

Compound Name Piperazine Substituent Linker/Functional Group Aromatic/Other Groups Key Reference
[Target Compound] 4-Methoxyphenyl 2-Oxoethyl ester 3-Fluorophenyl acetate N/A
Ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate (1) 4-Methoxyphenyl Ethyl acetate None
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 3-Chlorophenyl Acetamide 4-Fluorophenyl
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate 2-Fluorobenzoyl 2-Oxoethyl (cationic, trifluoroacetate) 4-Hydroxyphenyl
[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid 2-Furoyl 2-Oxoethyl amino acid 4-Methoxyphenyl
Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate None (piperazine backbone) Thiazole-urea-ethyl acetate 3-Fluorophenyl urea

Key Observations:

In contrast, 3-chlorophenyl (electron-withdrawing) in may alter affinity profiles. Heterocyclic substituents (e.g., 2-furoyl in ) introduce steric and electronic diversity, possibly affecting metabolic stability.

Linker Modifications: Ester-to-amide substitution (target vs. Cationic trifluoroacetate salts () enhance water solubility but may limit blood-brain barrier penetration.

Aromatic Groups :

  • Fluorine at the 3-position (target) versus 4-position () on phenyl rings influences steric and electronic interactions with hydrophobic receptor pockets.

Key Observations:

  • The target compound’s synthesis likely parallels , but esterification with 3-fluorophenyl acetic acid may require optimized coupling agents (e.g., DCC/DMAP).
  • Multi-step syntheses (e.g., ) suffer from moderate yields (48%), highlighting the efficiency of simpler alkylation routes (85–90% in ).

Pharmacological and Physicochemical Properties

Table 3: Comparative Bioactivity and Properties

Compound LogP (Predicted) Hydrogen Bond Donors/Acceptors Reported Activity Reference
[Target Compound] ~3.2 0/5 Not reported N/A
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide ~3.8 1/4 Dopamine D2/D3 receptor affinity
Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate ~2.9 2/7 Antiproliferative (in vitro)
Oxadiazole-Piperazine derivatives (4a-e) ~2.5–3.0 1–2/6–7 MAO-B inhibition (IC50: 0.8–5 µM)

Key Observations:

  • The target compound’s ester group may confer moderate lipophilicity (LogP ~3.2), balancing membrane permeability and solubility.
  • Urea and thiazole-containing derivatives () show enhanced hydrogen bonding, correlating with antiproliferative activity.

Biologische Aktivität

The compound [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C21H24FN3O4C_{21}H_{24}FN_{3}O_{4} with a molecular weight of approximately 397.43 g/mol. The structure includes a piperazine ring, a methoxyphenyl group, and a fluorophenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₂₄FN₃O₄
Molecular Weight397.43 g/mol
LogP2.37
Polar Surface Area (Ų)79
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those in the central nervous system (CNS). It has shown affinity for dopamine D3 receptors, which are implicated in several neuropsychiatric disorders. The modification of the piperazine structure enhances selectivity towards these receptors, potentially leading to improved therapeutic outcomes.

Pharmacological Activities

  • Antidepressant Effects : Research indicates that compounds containing piperazine derivatives may exhibit antidepressant-like effects in animal models. The presence of the methoxy group is believed to enhance serotonergic activity, contributing to mood elevation.
  • Antipsychotic Activity : The compound's affinity for D3 receptors suggests potential antipsychotic properties. Studies have demonstrated that modifications in the piperazine structure can lead to increased selectivity and reduced side effects compared to traditional antipsychotics.
  • Cytotoxicity : Preliminary studies have indicated that [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction, although further investigations are necessary to elucidate the precise pathways involved.

Study 1: Antidepressant-like Effects

A study conducted on rodent models assessed the antidepressant-like effects of the compound using the forced swim test and tail suspension test. Results indicated significant reductions in immobility time, suggesting enhanced mood-related behaviors compared to control groups.

Study 2: Antipsychotic Properties

In another investigation focused on D3 receptor affinity, the compound was tested against other known D3 antagonists. It exhibited a Ki value of approximately 1 nM, demonstrating superior selectivity over D2 receptors. This selectivity is crucial for minimizing side effects commonly associated with antipsychotic medications.

Study 3: Cytotoxic Activity

In vitro assays were conducted on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values in the low micromolar range, indicating significant cytotoxicity. Mechanistic studies suggested that apoptosis was mediated through caspase activation.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the piperazine ring and substitution on the phenyl groups significantly influence biological activity:

  • Methoxy Group : Enhances serotonergic activity and contributes to antidepressant effects.
  • Fluorine Substitution : Increases lipophilicity and receptor binding affinity.
  • Piperazine Modifications : Altering substituents can enhance selectivity towards specific receptor subtypes.

Q & A

Advanced Research Question

  • ADMET Prediction : Use SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
  • Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., TRPC6) using GROMACS or AMBER .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.